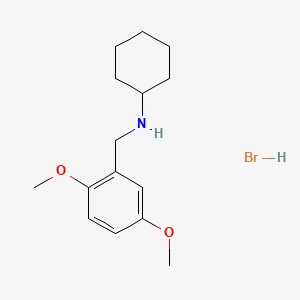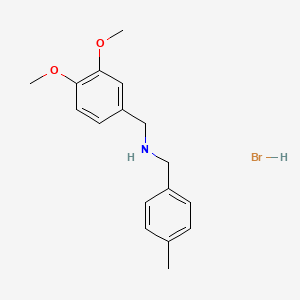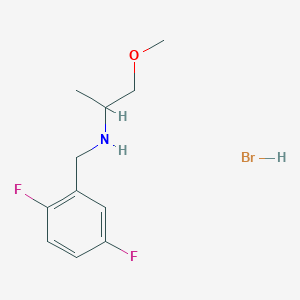![molecular formula C6H10N2O4S B3107177 [(5-Ethyl-1,3,4-oxadiazol-2-yl)thio]acetic acid hydrate CAS No. 1609404-21-8](/img/structure/B3107177.png)
[(5-Ethyl-1,3,4-oxadiazol-2-yl)thio]acetic acid hydrate
概要
説明
“[(5-Ethyl-1,3,4-oxadiazol-2-yl)thio]acetic acid hydrate” is a compound that belongs to the class of organic compounds known as oxadiazoles . It has a molecular formula of C6H10N2O4S and an average mass of 206.220 Da .
Synthesis Analysis
The synthesis of oxadiazoles involves cyclization of benzophenone hydrazide, followed by the nucleophilic alkylation of the heterocyclic scaffold . The solvent is then evaporated under vacuum and the residue is extracted . This process results in a maximum yield of 94% .Molecular Structure Analysis
The molecular structure of “this compound” consists of a five-membered heterocyclic ring system with two carbon, two nitrogen, and one oxygen atom . The presence of two carbon atoms allows two substituents in the oxadiazole ring, causing differences in their properties due to variation in the electronic environment .Chemical Reactions Analysis
The chemical reactions of “this compound” involve annulation reactions, followed by desulfurization and intramolecular rearrangement . These reactions improve the oxygen balance and also release nitrogen gas, which is harmless to the environment, during decomposition .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a melting point of 133–135 °C . The compound is solid in form .科学的研究の応用
Synthetic Methods and Chemical Properties
1,3,4-Oxadiazoles, including derivatives like "[(5-Ethyl-1,3,4-oxadiazol-2-yl)thio]acetic acid hydrate," are synthesized through various innovative methods, focusing on enhancing their biological activity. These methods are pivotal for developing new medicinal compounds aimed at treating numerous diseases. The synthesis involves dehydration of hydrazines and explores their significant biological roles, showcasing the compound's importance in drug discovery and development (Nayak & Poojary, 2019).
Biological Applications and Therapeutic Potential
The oxadiazole nucleus is recognized for its rich synthetic history and broad spectrum of biological activities. These compounds have shown significant antitumor, antifungal, antituberculous, antimalarial, and antibacterial activities. The review emphasizes the importance of these derivatives in biologically oriented drug synthesis (BIODS), highlighting their role in developing new therapeutic agents with diverse biological activities (Karpenko, Panasenko, & Knysh, 2020).
Pharmacological Significance
1,3,4-Oxadiazole derivatives exhibit a wide range of pharmacological activities, including anticancer, antibacterial, antifungal, and anti-inflammatory effects. Research into these compounds is driven by their potential to bind effectively with different enzymes and receptors in biological systems, thus offering new avenues for therapeutic intervention. These properties underscore the therapeutic worth of 1,3,4-oxadiazole tailored compounds in medicinal chemistry, suggesting their potential in developing new drugs (Verma et al., 2019).
作用機序
Target of Action
The primary targets of [(5-Ethyl-1,3,4-oxadiazol-2-yl)thio]acetic acid hydrate are currently unknown . It’s worth noting that oxadiazoles, a class of compounds to which this molecule belongs, have been found to exhibit a wide range of biological activities, including anticancer, antidiabetic, antiviral, anti-inflammatory, antibacterial, antifungal, antimycobacterial, analgesic, and anticonvulsant effects .
Mode of Action
The oxadiazole moiety is known to interact with various biological targets through different mechanisms, depending on the specific structure and functional groups of the compound .
Biochemical Pathways
Given the broad range of biological activities associated with oxadiazoles, it is likely that this compound could interact with multiple pathways .
Result of Action
Based on the known activities of other oxadiazoles, it is possible that this compound could have a range of effects at the molecular and cellular level .
Safety and Hazards
The safety information for “[(5-Ethyl-1,3,4-oxadiazol-2-yl)thio]acetic acid hydrate” includes hazard statements H315 and H319, indicating that it can cause skin irritation and serious eye irritation . Precautionary measures include rinsing cautiously with water for several minutes in case of contact with eyes .
将来の方向性
Oxadiazoles, including “[(5-Ethyl-1,3,4-oxadiazol-2-yl)thio]acetic acid hydrate”, have shown promising potential in various fields such as material science, medicinal chemistry, and high-energy molecules . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications . Future research could focus on further exploring the therapeutic potential of these compounds and developing more efficient synthesis methods.
生化学分析
Biochemical Properties
[(5-Ethyl-1,3,4-oxadiazol-2-yl)thio]acetic acid hydrate plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. This compound interacts with various enzymes, including aldose reductase, which is involved in the polyol pathway of glucose metabolism . The interaction with aldose reductase is characterized by the inhibition of the enzyme’s activity, which can have downstream effects on glucose metabolism and related cellular processes. Additionally, this compound has been shown to interact with other proteins and biomolecules, potentially influencing their function and stability.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involved in oxidative stress responses and inflammation . By modulating the activity of key signaling molecules, this compound can alter gene expression patterns, leading to changes in cellular metabolism and function. For instance, the inhibition of aldose reductase by this compound can reduce the accumulation of sorbitol in cells, thereby mitigating osmotic stress and preventing cellular damage.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. The compound binds to the active site of aldose reductase, inhibiting its catalytic activity . This inhibition is achieved through the formation of hydrogen bonds and hydrophobic interactions between the compound and the enzyme. Additionally, this compound can modulate the activity of other enzymes and proteins by altering their conformation and stability, leading to changes in their function and activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits good stability under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have shown that the compound can maintain its inhibitory effects on aldose reductase and other enzymes for extended periods, making it a reliable tool for biochemical research. The stability and activity of the compound can be influenced by factors such as temperature, pH, and the presence of other chemicals.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low to moderate doses, the compound has been shown to effectively inhibit aldose reductase activity and reduce oxidative stress in tissues . At high doses, the compound can exhibit toxic effects, including cellular damage and inflammation. These adverse effects are likely due to the over-inhibition of critical enzymes and the disruption of normal cellular processes. Therefore, careful dosage optimization is essential when using this compound in animal studies.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with enzymes such as aldose reductase . By inhibiting this enzyme, the compound can alter the flux of metabolites through the polyol pathway, reducing the accumulation of sorbitol and other sugar alcohols in cells. This can have downstream effects on cellular metabolism, including the reduction of oxidative stress and the prevention of cellular damage. Additionally, the compound may interact with other metabolic enzymes, further influencing metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . The compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters. Once inside the cell, this compound can bind to proteins and other biomolecules, influencing its localization and accumulation. The distribution of the compound within tissues is also influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins.
Subcellular Localization
The subcellular localization of this compound is an important factor in its activity and function. The compound has been observed to localize to specific cellular compartments, including the cytoplasm and the nucleus . This localization is likely mediated by targeting signals and post-translational modifications that direct the compound to specific organelles. The activity of this compound can be influenced by its subcellular localization, as it may interact with different biomolecules and enzymes in different compartments, leading to varied effects on cellular function.
特性
IUPAC Name |
2-[(5-ethyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetic acid;hydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O3S.H2O/c1-2-4-7-8-6(11-4)12-3-5(9)10;/h2-3H2,1H3,(H,9,10);1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPFJSQHEHWAEKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(O1)SCC(=O)O.O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



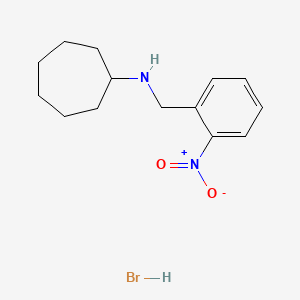
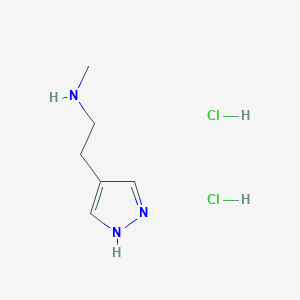
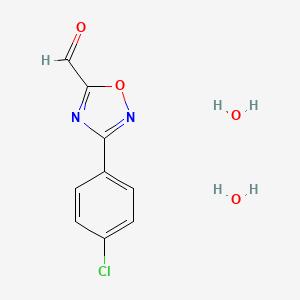
![{2-[4-(1,3-Benzoxazol-2-yl)-2-morpholinyl]ethyl}amine dihydrochloride](/img/structure/B3107128.png)
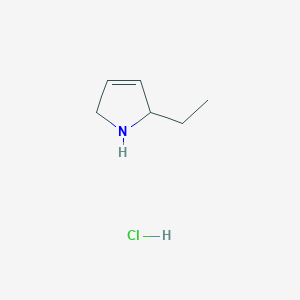

amine hydrobromide](/img/structure/B3107141.png)
![[(1,2-dimethyl-1H-benzimidazol-5-yl)methyl]amine dihydrochloride](/img/structure/B3107147.png)
